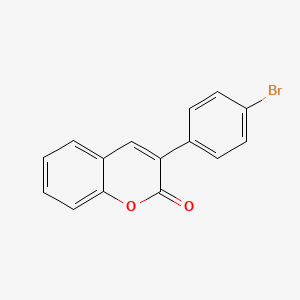

3-(4-Bromophenyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

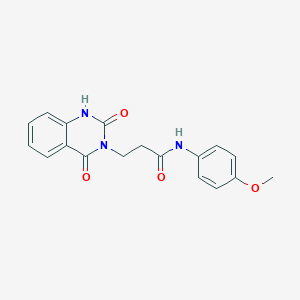

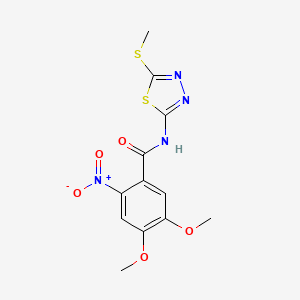

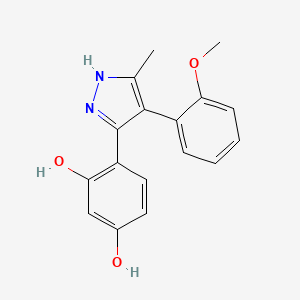

3-(4-Bromophenyl)chromen-2-one is a chemical compound with the molecular formula C15H9BrO2 . It belongs to the class of organic compounds known as 4-hydroxycoumarins, which are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .

Synthesis Analysis

The synthesis of compounds related to 3-(4-Bromophenyl)chromen-2-one has been reported in the literature . For instance, a pyrazoline derivative was synthesized using a nitrogen-based hetero-aromatic ring structure . Another study reported the use of 3-bromoacetylcoumarin as a key starting material for the synthesis of pyran and pyridine derivatives .Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Bromophenyl)chromen-2-one has been studied . For example, a chalcone derivative was synthesized and crystallized in the monoclinic system of P21/c space group .Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(4-Bromophenyl)chromen-2-one have been investigated . For instance, the multicomponent reactions of 3-bromoacetylcoumarin with aromatic aldehydes and malononitrile were studied to generate potentially biologically active pyran and pyridine derivatives .Aplicaciones Científicas De Investigación

- Researchers have investigated the analgesic potential of 3-(4-bromophenyl)chromen-2-one derivatives. For instance, a novel series of compounds derived from this chromone scaffold showed significant analgesic activity in animal models . These compounds may offer alternatives to traditional pain management therapies.

- Among the synthesized derivatives, some exhibited potent analgesic activity without causing ulcerogenic effects. Specifically, compounds 6cM and 6iM demonstrated promising analgesic properties while being devoid of ulcerogenic effects . This finding highlights their potential as safer pain-relief agents.

- Researchers explored multicomponent reactions of 3-(4-bromophenyl)chromen-2-one with aromatic aldehydes and malononitrile. These reactions aimed to generate pyran and pyridine derivatives with potential biological activity . Such derivatives could serve as building blocks for drug development.

- Indole derivatives, including 3-(4-bromophenyl)chromen-2-one, have diverse biological and clinical applications. For example, indole-3-acetic acid (a derivative) acts as a plant hormone, and other indole compounds exhibit pharmacological activities . Further exploration of this chromone derivative may reveal additional therapeutic uses.

- 2H-chromenes, such as 3-(4-bromophenyl)chromen-2-one, play a crucial role in regulating biopolymers. These oxygen-containing heterocycles are found in bioactive natural products and pharmaceutical molecules . Understanding their interactions with biopolymers can inform drug design.

Analgesic Activity

Anti-Ulcerogenic Effects

Multicomponent Reactions

Biological and Clinical Applications

Regulating Biopolymers

Direcciones Futuras

Future research on 3-(4-Bromophenyl)chromen-2-one and related compounds could focus on their potential biological and pharmacological activities. Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, further studies could investigate the potential of these compounds as building blocks in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Bromophenyl)chromen-2-one may also interact with various cellular targets.

Mode of Action

It is plausible that this compound interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 3-(4-Bromophenyl)chromen-2-one may also influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be speculated that 3-(4-bromophenyl)chromen-2-one may have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-(4-bromophenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHLTJMVFCIUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2444210.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444211.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2444214.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2444221.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2444222.png)